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Technical Support Center: N-Methylated
Peptides
This guide provides troubleshooting advice and frequently asked questions for researchers,

scientists, and drug development professionals working with N-methylated peptides, focusing

specifically on challenges related to peptide aggregation.

Part 1: Frequently Asked Questions (FAQs)
Q1: What is N-methylation and why is it used in peptide
design?
N-methylation is a chemical modification where a methyl group is added to the amide nitrogen

of a peptide's backbone.[1] This modification is a powerful strategy to enhance the drug-like

properties of peptides.[2] Key benefits include improved metabolic stability by protecting

peptide bonds from enzymatic degradation, and enhanced membrane permeability due to a

reduction in the peptide's hydrogen-bonding capacity.[1] N-methylation can also be used to

modulate receptor binding affinity and selectivity.[2][3]

Q2: How does N-methylation affect peptide aggregation
and solubility?
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The impact of N-methylation on solubility and aggregation is complex and often sequence-

dependent.[1] By replacing a hydrogen bond donor (the backbone N-H) with a methyl group, N-

methylation disrupts the intermolecular hydrogen bonding that can lead to the formation of β-

sheet structures, a common precursor to aggregation.[4][5][6] This can inhibit aggregation and,

in some cases, increase water solubility.[3]

However, N-methylation also increases the lipophilicity (hydrophobicity) of the peptide.[7] This

increased hydrophobicity can sometimes lead to decreased aqueous solubility and promote

aggregation through hydrophobic interactions, especially in peptides with a high content of

hydrophobic residues.[7] Therefore, the decision to use N-methylation requires balancing the

potential gains in stability and permeability against a potential loss in solubility.[1]

Q3: What are the primary causes of aggregation in N-
methylated peptides?
Aggregation in N-methylated peptides, much like their non-methylated counterparts, is driven

by the peptide's tendency to self-associate. The primary causes include:

Hydrophobic Interactions: Despite the disruption of hydrogen bonds, the increased

lipophilicity from methyl groups can drive aggregation, particularly for sequences rich in

hydrophobic amino acids.[8]

Electrostatic Interactions: If the pH of the solution is close to the peptide's isoelectric point

(pI), the net charge of the peptide is minimal, reducing electrostatic repulsion between

peptide chains and promoting aggregation.[9]

High Peptide Concentration: At higher concentrations, the probability of intermolecular

interactions leading to aggregation increases significantly.[9][10]

Environmental Factors: Temperature fluctuations, repeated freeze-thaw cycles, and agitation

can provide the energy needed to overcome the kinetic barrier for aggregation.[9]

Presence of Impurities: Residual salts (like TFA from purification) or small molecule

impurities can sometimes seed or promote aggregation.[10]
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Q4: At what stage of the workflow is aggregation most
likely to occur?
Aggregation can be a challenge at multiple stages of working with N-methylated peptides:

Solid-Phase Peptide Synthesis (SPPS): During synthesis, the growing peptide chain, while

anchored to the resin, can fold and form secondary structures that lead to inter-chain

aggregation. This is particularly problematic for hydrophobic sequences and can result in

incomplete coupling and deprotection reactions, leading to low yields and purity.[4][6]

Purification: During HPLC purification, high concentrations of the peptide are present in the

concentrated bands as they elute from the column, which can trigger aggregation and cause

the peptide to precipitate on the column or during fraction collection.

Lyophilization and Solubilization: The process of freeze-drying can introduce stress, and

subsequent solubilization can be difficult if the peptide has a high propensity to aggregate.

Incorrect solvent choice or pH can immediately lead to aggregation.[9]

Storage and Experimentation: Once in solution, peptides can aggregate over time, especially

if stored at an inappropriate temperature, at a high concentration, or subjected to freeze-

thaw cycles.[9] This is often observed as cloudiness or precipitation in the solution.[9]

Part 2: Troubleshooting Guides
This section addresses common problems encountered during experiments with N-methylated

peptides.

Problem: My N-methylated peptide will not dissolve.
Q: What is the first step to systematically troubleshoot the solubility of a new peptide? The first

step is to assess the peptide's overall charge based on its amino acid sequence to predict its

solubility characteristics. Then, a systematic solubility test should be performed, starting with

the most common and assay-compatible solvents. It is crucial to test solubility on a small

aliquot of the peptide before attempting to dissolve the entire batch.

graph Solubilization_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node
[shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge
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[fontname="Arial", fontsize=9];

// Node Definitions Start [label="Start: Small Aliquot\nof Lyophilized Peptide",

fillcolor="#F1F3F4", fontcolor="#202124"]; CalcCharge [label="Calculate Net Charge\nof

Peptide Sequence", fillcolor="#F1F3F4", fontcolor="#202124"]; TestWater [label="Attempt to

Dissolve in\nSterile Purified Water", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IsSoluble1

[label="Is it Soluble?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Acidic

[label="Net Charge is Negative\n(Acidic Peptide)", shape=ellipse, fillcolor="#EA4335",

fontcolor="#FFFFFF"]; Basic [label="Net Charge is Positive\n(Basic Peptide)", shape=ellipse,

fillcolor="#34A853", fontcolor="#FFFFFF"]; Neutral [label="Net Charge is

Neutral\n(Hydrophobic Peptide)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

AddBase [label="Add 0.1M NH4HCO3\nin small aliquots", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; AddAcid [label="Add 10% Acetic Acid\nin small aliquots",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddOrganic [label="Use Organic Solvent\n(e.g.,

DMSO, DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IsSoluble2 [label="Is it Soluble?",

shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; IsSoluble3 [label="Is it Soluble?",

shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; IsSoluble4 [label="Is it Soluble?",

shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Success:

Dissolved.\nCentrifuge to remove\nmicro-aggregates.", fillcolor="#34A853",

fontcolor="#FFFFFF"]; Failure [label="Failure: Peptide may be\ninsoluble or

aggregated.\nConsider resynthesis or\ndifferent additives.", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; SlowDilute [label="Slowly add aqueous\nbuffer to dissolved peptide",

fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> CalcCharge; CalcCharge -> TestWater; TestWater -> IsSoluble1; IsSoluble1 ->

Success [label="Yes"]; IsSoluble1 -> Acidic [label="No"]; IsSoluble1 -> Basic; IsSoluble1 ->

Neutral; Acidic -> AddBase; Basic -> AddAcid; Neutral -> AddOrganic; AddBase -> IsSoluble2;

AddAcid -> IsSoluble3; AddOrganic -> SlowDilute -> IsSoluble4; IsSoluble2 -> Success

[label="Yes"]; IsSoluble3 -> Success [label="Yes"]; IsSoluble4 -> Success [label="Yes"];

IsSoluble2 -> Failure [label="No"]; IsSoluble3 -> Failure [label="No"]; IsSoluble4 -> Failure

[label="No"]; }

Caption: Workflow for systematically testing peptide solubility.

Experimental Protocol: General Peptide Solubility Assay[9]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 16 Tech Support

https://www.benchchem.com/pdf/Technical_Support_Center_Minimizing_Peptide_Aggregation_in_Solution.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7802535?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To determine an appropriate solvent for a lyophilized peptide.

Materials:

Lyophilized peptide (approx. 1 mg)

Sterile, purified water

0.1 M Ammonium bicarbonate solution

10% (v/v) Acetic acid solution

Dimethyl sulfoxide (DMSO)

Vortex mixer & Sonicator bath

Procedure:

Initial Test in Water: Add a small volume of purified water to the peptide to achieve a high

concentration (e.g., 1-10 mg/mL). Vortex thoroughly. If not dissolved, sonicate for 5-10

minutes. Visually inspect for clarity.[9]

Test in Acidic/Basic Conditions (if insoluble in water):

For acidic peptides (net negative charge), add small aliquots (e.g., 5 µL) of 0.1 M

ammonium bicarbonate. Vortex after each addition.[9]

For basic peptides (net positive charge), add small aliquots of 10% acetic acid. Vortex

after each addition.[9]

Test in Organic Solvents (if insoluble in aqueous solutions):

For highly hydrophobic or neutral peptides, add a minimal volume of DMSO to a fresh,

small amount of peptide and vortex until dissolved.[9]

Slowly add the desired aqueous buffer to the peptide-DMSO solution dropwise while

vortexing. If the solution becomes cloudy, the peptide may be precipitating.[9]
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Final Clarification: Once the peptide appears dissolved, centrifuge the solution at high

speed (>10,000 x g) for 10 minutes to pellet any insoluble micro-aggregates. Carefully

transfer the supernatant to a new, clean tube. This is your stock solution.[9]

Q: My peptide is still insoluble. What additives can I use to improve solubility and prevent

aggregation? If standard solvents are ineffective, various additives can be used to disrupt the

forces causing aggregation. The choice of additive is peptide-dependent and may require

optimization.[9]
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Additive Category Example(s)
Typical
Concentration

Mechanism of
Action

Amino Acids Arginine, Glycine 50-250 mM

Reduces non-specific

intermolecular

interactions and can

suppress aggregation.

[9][11]

Organic Solvents

Dimethyl sulfoxide

(DMSO),

Dimethylformamide

(DMF)

<10% (v/v)

Disrupts hydrophobic

interactions. Note:

DMSO is not suitable

for peptides with Cys,

Met, or Trp residues.

[9][12]

Detergents
Tween 20, Triton X-

100
0.01-0.1% (v/v)

Low concentrations

can prevent

hydrophobic

aggregation by

forming micelles

around hydrophobic

regions.[9][13]

Chaotropic Agents Guanidine-HCl, Urea 1-6 M

Disrupts the

hydrogen-bonding

network of water,

which can help

solubilize hydrophobic

peptides. Often used

as a last resort as

they are denaturing.

[11]

Sugars/Polyols Sucrose, Glycerol 5-50% (v/v)

Stabilize the native

conformation of the

peptide and increase

solvent viscosity.[9]
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Table 1: Common additives to improve peptide solubility and reduce aggregation.

Problem: My peptide solution becomes cloudy or
precipitates over time.
Q: My peptide dissolved initially but is now crashing out of solution. Why is this happening?

This indicates that your peptide is kinetically soluble but thermodynamically unstable in the

chosen buffer. Aggregation is often a time- and concentration-dependent process.[10] While the

peptide may dissolve initially, over time, molecules can collide and self-assemble into larger,

insoluble aggregates.[14] This process can be accelerated by factors like suboptimal pH, high

concentration, temperature instability, or the presence of seeding nuclei (tiny, pre-existing

aggregates).[9][15]

Q: How can I maintain the stability of my dissolved N-methylated peptide solution? Several

strategies can be employed to prevent dissolved peptides from aggregating:

Optimize pH: Ensure the solution pH is at least 1-2 units away from the peptide's isoelectric

point (pI) to maximize net charge and electrostatic repulsion.[9][12]

Reduce Concentration: Work with the lowest peptide concentration that is feasible for your

experiment. If a high concentration stock is needed, dilute it immediately before use.[9]

Control Temperature: Store peptide solutions aliquoted in single-use vials at -20°C or -80°C.

Avoid repeated freeze-thaw cycles, which are a major cause of aggregation.[9]

Use Additives: As detailed in Table 1, incorporating stabilizing excipients like arginine or low

levels of non-ionic detergents can help maintain solubility over time.[9]

graph Aggregation_Troubleshooting { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node
[shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge
[fontname="Arial", fontsize=9];

// Node Definitions Problem [label="Problem: Peptide Aggregates\nin Solution

(Cloudy/Precipitate)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_pH

[label="Is pH >= 2 units\naway from pI?", shape=diamond, fillcolor="#FBBC05",

fontcolor="#202124"]; Adjust_pH [label="Adjust pH to maximize\npeptide net charge",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Conc [label="Is concentration\nas low as
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possible?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Reduce_Conc

[label="Reduce peptide\nconcentration", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Check_Temp [label="Are storage conditions\noptimal? (Aliquot, -80°C)", shape=diamond,

fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Temp [label="Aliquot and store at

-80°C.\nAvoid freeze-thaw cycles.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Consider_Additives [label="Consider Additives\n(Arginine, Detergents, etc.)",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reassess [label="Re-assess solubility

and\naggregation with new conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution

[label="Stable Peptide Solution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Problem -> Check_pH; Check_pH -> Check_Conc [label="Yes"]; Check_pH ->

Adjust_pH [label="No"]; Adjust_pH -> Reassess; Check_Conc -> Check_Temp [label="Yes"];

Check_Conc -> Reduce_Conc [label="No"]; Reduce_Conc -> Reassess; Check_Temp ->

Consider_Additives [label="Yes"]; Check_Temp -> Optimize_Temp [label="No"];

Optimize_Temp -> Reassess; Consider_Additives -> Reassess; Reassess -> Solution; }

Caption: Troubleshooting workflow for peptide aggregation in solution.

Problem: I'm seeing poor yield during synthesis and
purification.
Q: Why is the solid-phase synthesis of N-methylated peptides so difficult? The synthesis of N-

methylated peptides is challenging due to two main factors:

Steric Hindrance: The N-methyl group on the terminal amino acid of the growing peptide

chain is sterically bulky. This makes the subsequent coupling of the next amino acid

inefficient, requiring stronger coupling reagents and longer reaction times.[3] Coupling an N-

methylated amino acid to another N-methylated amino acid is especially difficult.[3]

On-Resin Aggregation: Just like non-methylated peptides, hydrophobic sequences

containing N-methylated residues can aggregate on the solid support. This aggregation can

physically block reactive sites, leading to failed or incomplete coupling and deprotection

steps, which results in deletion sequences and low crude purity.[4]

Q: What strategies can I use to overcome aggregation during solid-phase peptide synthesis

(SPPS)? Several strategies can be employed to disrupt on-resin aggregation and improve

synthesis efficiency.
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Strategy Description

Change Solvent

Switch from standard DMF to N-

methylpyrrolidone (NMP) or add DMSO (up to

25%) to improve solvation of the peptide chain.

[4]

Elevated Temperature

Performing coupling reactions at a higher

temperature can help disrupt secondary

structures and increase reaction kinetics.[4]

Chaotropic Salts

Adding chaotropic salts like LiCl or KSCN to the

solvent can disrupt hydrogen bonding that

causes aggregation.[4][6]

Specialized Resins

Using a low-substitution resin or a PEG-based

resin (e.g., NovaSyn® TG) can improve

solvation and reduce steric hindrance between

peptide chains.[4]

Backbone Protection

Incorporating backbone-protecting groups like 2-

hydroxy-4-methoxybenzyl (Hmb) or using

pseudoproline dipeptides can effectively disrupt

the formation of secondary structures.[4][6]

Microwave Assistance

Microwave-assisted synthesis can significantly

enhance coupling efficiency, especially for

sterically hindered couplings involving N-

methylated residues.[16]

Table 2: Strategies to mitigate on-resin aggregation during SPPS.

Experimental Protocol: HATU-Mediated Coupling to an N-Methyl Amino Acid[3]

Objective: To efficiently couple an Fmoc-amino acid onto a resin-bound peptide with an N-

methylated N-terminus.

Materials:

Fmoc-deprotected peptide-resin
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Fmoc-amino acid (4 equivalents)

HATU (4 equivalents)

Diisopropylethylamine (DIEA) (8 equivalents)

DMF or NMP

Procedure:

Swell the resin in DMF or NMP.

In a separate vessel, dissolve the Fmoc-amino acid (4 eq.) and HATU (4 eq.) in DMF or

NMP.

Add DIEA (8 eq.) to the amino acid/HATU solution and mix for 5 minutes at room

temperature to pre-activate.

Add the activated amino acid solution to the swollen, deprotected peptide-resin.

Shake the reaction mixture at room temperature for at least 1-2 hours.

Monitor the completion of the coupling. The standard ninhydrin test does not work for N-

methylated amines; use a Bromophenol Blue test instead.[3] If the coupling is incomplete,

perform a second coupling.

Once complete, filter and wash the resin thoroughly with DMF.

Part 3: Analytical Techniques for Detecting
Aggregation
Q: How can I detect and characterize aggregation in my peptide sample? A variety of

biophysical and analytical techniques can be used to detect and quantify peptide aggregation.

It is often recommended to use orthogonal methods to get a complete picture, as different

techniques are sensitive to different sizes and types of aggregates.[17][18]
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Technique
Information
Provided

Advantages Limitations

Dynamic Light

Scattering (DLS)

Provides the

hydrodynamic size

distribution of particles

in solution. Can detect

the formation of

oligomers and larger

aggregates.[19][20]

Fast, non-invasive,

and sensitive to a

wide range of particle

sizes.[19]

May miss very small

oligomers and is

sensitive to dust or

buffer components.

Provides an ensemble

average.[17]

Size Exclusion

Chromatography

(SEC)

Separates molecules

based on

hydrodynamic size,

allowing for the

quantification of

monomers, dimers,

and higher-order

aggregates.[18][19]

Provides quantitative

data on the

distribution of different

species.[19]

Potential for the

column matrix to

interact with the

peptide or disrupt non-

covalent aggregates.

[17]

Thioflavin T (ThT)

Fluorescence Assay

Detects the presence

of amyloid-like fibrils,

which are

characterized by

cross-β-sheet

structures. ThT

fluorescence

increases significantly

upon binding to these

structures.[9][21]

Highly sensitive and

specific for amyloid

fibrils. Well-suited for

kinetic studies of

fibrillation.

Does not detect

amorphous (non-

fibrillar) aggregates or

soluble oligomers.[17]

Circular Dichroism

(CD) Spectroscopy

Measures the

secondary structure of

the peptide. A

transition from random

coil or α-helix to β-

sheet can indicate

aggregation.[14]

Provides information

on conformational

changes that precede

or accompany

aggregation.

Low sensitivity for

detecting small

populations of

aggregates in a

sample dominated by

monomers.
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Transmission Electron

Microscopy (TEM)

Allows for direct

visualization of the

morphology (e.g.,

fibrillar, amorphous) of

peptide aggregates.

[22]

Provides direct visual

evidence and

morphological

information.

Requires specialized

equipment; sample

preparation can

introduce artifacts. Not

quantitative.

Table 3: Common analytical techniques for characterizing peptide aggregation.

Experimental Protocol: Thioflavin T (ThT) Aggregation Assay[9]

Objective: To monitor the kinetics of amyloid fibril formation in a peptide solution.

Materials:

Peptide stock solution

Assay buffer (e.g., phosphate buffer, pH 7.4)

Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

96-well black, clear-bottom microplate

Plate-reading fluorometer

Procedure:

Preparation of Reagents: Prepare the peptide solution at the desired final concentration in

the assay buffer. It is recommended to filter the solution through a 0.22 µm filter to remove

any pre-existing aggregates. Prepare a working solution of ThT in the assay buffer. A final

concentration of 10-20 µM ThT in the well is typical.[9]

Assay Setup: In the microplate, mix the peptide solution with the ThT working solution.

Include control wells containing only buffer and ThT (for blank subtraction).

Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 37°C),

often with intermittent shaking to promote aggregation.
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Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 15-30

minutes) using an excitation wavelength of ~440-450 nm and an emission wavelength of

~480-490 nm.

Data Analysis: Subtract the blank fluorescence from all readings. Plot the fluorescence

intensity versus time to generate a kinetic curve of aggregation.

graph ThT_Assay_Workflow { graph [rankdir="TB", splines=ortho]; node [shape=rectangle,
style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial",
fontsize=9];

// Node Definitions Start [label="Start: Prepare Peptide\nand ThT Solutions",

fillcolor="#F1F3F4", fontcolor="#202124"]; Filter [label="Filter peptide solution\n(0.22 µm) to

remove\npre-existing aggregates", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mix [label="Mix

Peptide, ThT, and Buffer\nin 96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Controls

[label="Include Controls:\n- Buffer + ThT (Blank)\n- Buffer + Peptide (Optional)",

fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate plate at 37°C\n(with

optional shaking)", fillcolor="#FBBC05", fontcolor="#202124"]; Measure [label="Measure

Fluorescence\n(Ex: ~450nm, Em: ~485nm)\nat regular time intervals", fillcolor="#34A853",

fontcolor="#FFFFFF"]; Analyze [label="Analyze Data:\n- Subtract Blank\n- Plot Intensity vs.

Time", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Result [label="Result: Aggregation\nKinetic

Curve", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Filter; Filter -> Mix; Mix -> Controls; Mix -> Incubate; Incubate -> Measure;

Measure -> Analyze; Analyze -> Result; }

Caption: Experimental workflow for the Thioflavin T (ThT) assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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